molecular formula C20H16N2O7 B3472985 [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate

Cat. No.: B3472985
M. Wt: 396.3 g/mol
InChI Key: FCAJVOXDOJCFDY-DHZHZOJOSA-N
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Description

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate is a complex organic compound that features both aromatic and aliphatic components This compound is characterized by the presence of a nitroethenyl group, a methoxy group, and a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate typically involves a multi-step process:

    Formation of the Nitroethenyl Intermediate: The initial step involves the nitration of an appropriate aromatic precursor to introduce the nitro group. This is followed by a condensation reaction with an aldehyde to form the nitroethenyl intermediate.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the aromatic ring using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Phthalimide Moiety: The phthalimide group is introduced by reacting phthalic anhydride with ammonia to form phthalimide, which is then coupled with the nitroethenyl intermediate through a nucleophilic substitution reaction.

    Final Coupling Reaction: The final step involves the esterification of the phthalimide intermediate with 3-(1,3-dioxoisoindol-2-yl)propanoic acid under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitroethenyl group can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives.

    Substitution: Compounds with different substituents replacing the methoxy group.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Utilized in the development of probes for studying biological processes.

    Drug Development: Investigated for potential pharmacological activities.

Medicine

    Therapeutic Agents: Explored for use in the development of new therapeutic agents due to its unique structural features.

Industry

    Material Science:

    Agriculture: Investigated for use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate involves its interaction with specific molecular targets. The nitroethenyl group can participate in redox reactions, while the phthalimide moiety can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)butanoate: Similar structure with a butanoate group instead of a propanoate group.

    [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)acetate: Similar structure with an acetate group instead of a propanoate group.

Uniqueness

The unique combination of the nitroethenyl, methoxy, and phthalimide groups in [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O7/c1-28-17-12-13(8-11-22(26)27)6-7-16(17)29-18(23)9-10-21-19(24)14-4-2-3-5-15(14)20(21)25/h2-8,11-12H,9-10H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAJVOXDOJCFDY-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate
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[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate
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[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate
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[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate
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[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate
Reactant of Route 6
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate

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